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Compound of Interest

Compound Name: (2R,3R)-Firazorexton

Cat. No.: B12377645

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor
agonist that was under development by Takeda Pharmaceutical Company for the treatment of
narcolepsy. Although its clinical development was halted due to observations of hepatotoxicity,
the molecular architecture of Firazorexton and its synthesis hold significant interest for
medicinal chemists and researchers in the field of neuroscience and drug discovery. This
technical guide provides a detailed overview of the plausible synthesis pathway for (2R,3R)-
Firazorexton, based on information disclosed in patent literature, primarily patent application
WO 2019/027058 Al.

Core Synthesis Strategy

The synthesis of (2R,3R)-Firazorexton can be envisioned through a convergent approach,
involving the preparation of two key fragments: a substituted pyrrolidine core and a biaryl side
chain. These fragments are then coupled, followed by further functional group manipulations to
yield the final compound.

l. Synthesis of the Chiral Pyrrolidine Core

The synthesis of the stereochemically defined pyrrolidine ring is a critical aspect of the overall
pathway. Based on related syntheses, a plausible route is outlined below.
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Experimental Protocol:
Step 1: Synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate

This key intermediate provides the foundational structure of the pyrrolidine core. The synthesis
likely involves the Michael addition of a nitromethane equivalent to a suitable a,3-unsaturated
ester, followed by reduction and cyclization. The stereochemistry can be controlled through
chiral auxiliaries or asymmetric catalysis.

. Reagents and .
Step Reaction . Yield (%)
Conditions

(E)-4-(3-bromo-2-
) - fluorophenyl)but-2-
la Michael Addition ] 85-95
enoate, Nitromethane,

DBU, THF, 0 °C to rt

Intermediate from 1la,
1b Nitro Reduction Raney Nickel, H2 (50 80-90
psi), Methanol, rt

o Intermediate from 1b,
Cyclization and Salt ] )
1c ) L-Tartaric Acid, 75-85
Formation
Ethanol

Il. Synthesis of the Biaryl Side Chain

The 3-(3,5-difluorophenyl)-2-fluorophenyl moiety is another crucial component. This is likely
synthesized via a Suzuki coupling reaction.

Experimental Protocol:

Step 2: Suzuki Coupling for Biaryl Formation
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Step Reaction

Reagents and .
L. Yield (%)
Conditions

2 Suzuki Coupling

1-Bromo-2-fluoro-3-
iodobenzene, (3,5-
difluorophenyl)boronic
acid, Pd(PPh3)4,
K2CO03,
Toluene/Water (4:1),
90 °C

70-80

lll. Assembly of the Core Structure and Final

Modifications

The final stages of the synthesis involve the coupling of the pyrrolidine core with the biaryl side

chain, followed by the introduction of the methanesulfonamide and the 2-hydroxy-2-

methylpropanoyl groups.
Experimental Protocol:

Step 3: Reductive Amination

The ketone of the pyrrolidine intermediate is reductively aminated to introduce the side chain

and establish the desired stereochemistry.

Step Reaction

Reagents and .
. Yield (%)
Conditions

3 Reductive Amination

2-[(3-Bromo-2-
fluorophenyl)methyl]p
yrrolidin-3-one
hemitartrate, 60-70
Intermediate from

Step 2, NaBH(OACc)3,

Dichloroethane, rt
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Step 4: Methanesulfonylation

The amine is then converted to the corresponding methanesulfonamide.

Reagents and

Step Reaction . Yield (%)
Conditions
Intermediate from
Step 3,
Methanesulfonyl
4 Methanesulfonylation chloride, 85-95
Triethylamine,
Dichloromethane, 0
°Ctort
Step 5: N-Acylation
The final step involves the acylation of the pyrrolidine nitrogen.
. Reagents and ]
Step Reaction . Yield (%)
Conditions
Intermediate from
Step 4, 2-hydroxy-2-
5 N-Acylation P Y Y 75-85

methylpropanoic acid,
HATU, DIPEA, DMF, rt

Overall Synthesis Pathway
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(2R 3R)-Firazorexton

Click to download full resolution via product page

Caption: Convergent synthesis of (2R,3R)-Firazorexton.

Signaling Pathway and Experimental Workflow

While the primary focus of this document is the chemical synthesis, it is pertinent to visualize
the biological context and the general workflow for evaluating such a compound.
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[https://www.benchchem.com/product/b12377645#synthesis-pathway-of-2r-3r-firazorexton]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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